
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H11F3O3S. This compound is characterized by the presence of an acetyl group, two methyl groups, and a trifluoromethanesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-acetyl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The acetyl group can undergo acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can participate in acylation reactions, forming new bonds with nucleophiles. These properties make the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate include:
- 4-Methylphenyl trifluoromethanesulfonate
- 2,4,6-Trimethylphenyl trifluoromethanesulfonate
- 4-Methylphenyl iodonium trifluoromethanesulfonate
These compounds share the trifluoromethanesulfonate group but differ in the substituents on the phenyl ring. The unique combination of the acetyl and methyl groups in this compound provides distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H11F3O4S |
|---|---|
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
(4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3 |
Clé InChI |
DEMWBCPLJYJQRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


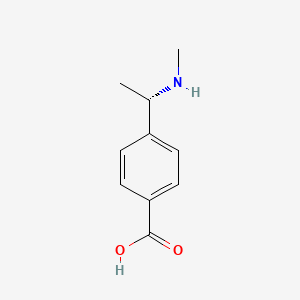

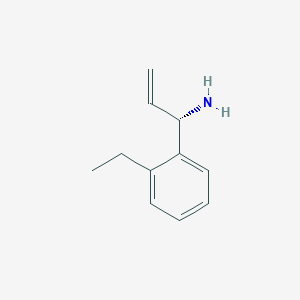
![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)

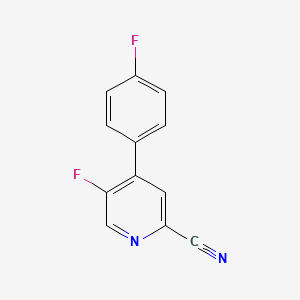
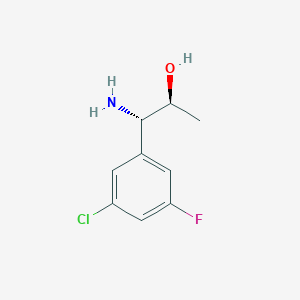

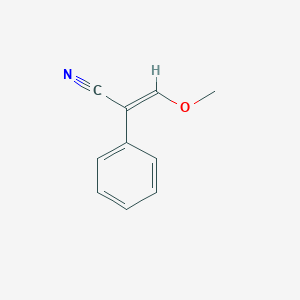
![Ethyl 2-amino-3-[(2-phenylacetyl)sulfanyl]propanoate; trifluoroacetic acid](/img/structure/B13047515.png)
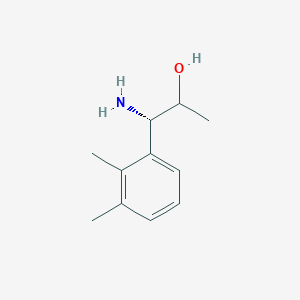
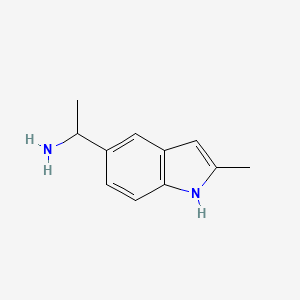
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)
